N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide
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Overview
Description
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide group attached to a benzisoxazole ring, which is further substituted with a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzisoxazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylamine: This compound shares the benzisoxazole core but lacks the benzamide group, resulting in different chemical properties and reactivity.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Although structurally different, this compound also features a tetrahydro ring system and is used in similar applications.
Uniqueness
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is unique due to the combination of the benzamide and benzisoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-7-8-13-12(9-10)15(19-17-13)16-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,18) |
InChI Key |
QVWHBCATRRSVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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